![molecular formula C20H19F3N6O B2875820 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1040677-45-9](/img/structure/B2875820.png)
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
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Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of azole-containing piperazine derivatives, including compounds similar to the mentioned chemical structure, have been synthesized and tested for their in vitro antibacterial, antifungal, and cytotoxic activities. These compounds have shown moderate to significant activities against various microbial strains, highlighting their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010). Furthermore, novel 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and displayed potential anticancer activities, suggesting their application in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antitumor Activities
Compounds structurally related to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone have been evaluated for their antitumor activities. For example, certain piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and assessed for their effects on tumor DNA methylation processes in vitro, indicating their potential in cancer therapy (Hakobyan et al., 2020).
Synthesis and Characterization
The compound and its analogs have been subjects of synthetic and characterization studies. Research has focused on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a simple and efficient method, showcasing the compound's versatility in chemical synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-15-3-1-14(2-4-15)11-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)16-5-6-17(22)18(23)12-16/h1-6,12H,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRGFBWAWFLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone |
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